![molecular formula C25H29NO2 B14165489 4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) CAS No. 925246-57-7](/img/structure/B14165489.png)
4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups and dimethylphenol groups, which contribute to its reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenol compounds. These products have distinct properties and applications in different fields .
Aplicaciones Científicas De Investigación
4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) include:
- 4,4’-Methylenebis(2,6-dimethylphenol)
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Bis(dimethylamino)benzophenone
Uniqueness
What sets 4,4’-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol) apart from these similar compounds is its unique combination of dimethylamino and dimethylphenol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
925246-57-7 |
|---|---|
Fórmula molecular |
C25H29NO2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]-(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C25H29NO2/c1-15-11-20(12-16(2)24(15)27)23(19-7-9-22(10-8-19)26(5)6)21-13-17(3)25(28)18(4)14-21/h7-14,23,27-28H,1-6H3 |
Clave InChI |
TUISYECMUVDEFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


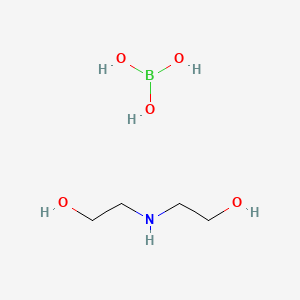
![4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine](/img/structure/B14165408.png)
![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14165410.png)

![[4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate](/img/structure/B14165423.png)

![9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14165439.png)
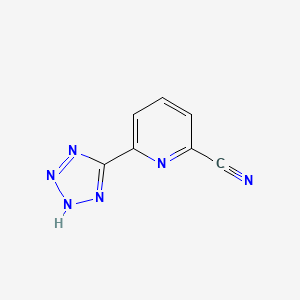
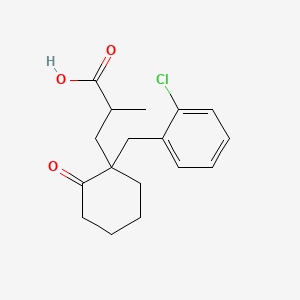
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
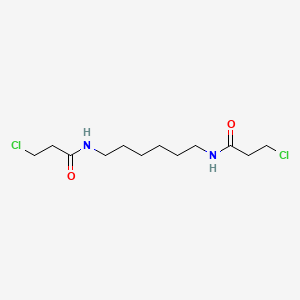
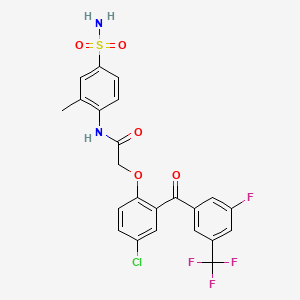
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)

